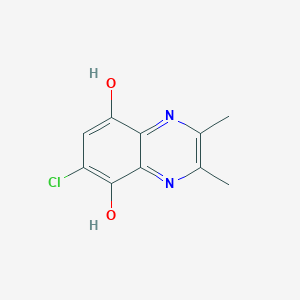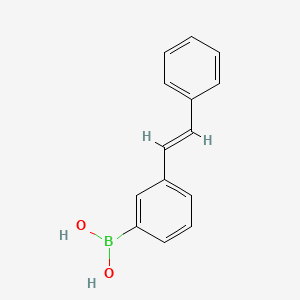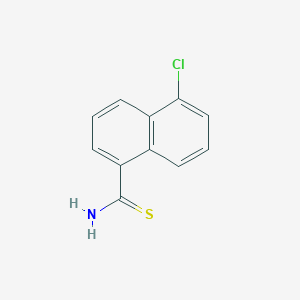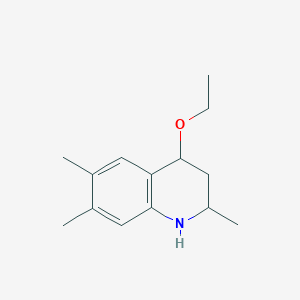
6-Chloro-2,3-dimethylquinoxaline-5,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is a heterocyclic aromatic compound with the molecular formula C₁₀H₉ClN₂O₂ It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a chlorinating agent. One common method involves the reaction of 2,3-dimethylquinoxaline-5,8-diol with thionyl chloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-dimethylquinoxaline-5,8-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5,8-dione derivatives, while substitution reactions can produce a variety of substituted quinoxalines.
Applications De Recherche Scientifique
6-Chloro-2,3-dimethylquinoxaline-5,8-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: Quinoxaline derivatives have shown potential as antimicrobial and anticancer agents. This compound can be used as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of quinoxaline derivatives, including their use as antibiotics and anticancer drugs.
Industry: Quinoxaline compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-dimethylquinoxaline-5,8-diol is not well-documented. quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Bromo-2,3-dimethylquinoxaline-5,8-diol
- 6-Amino-2,3-dimethylquinoxaline-5,8-diol
Uniqueness
6-Chloro-2,3-dimethylquinoxaline-5,8-diol is unique due to the presence of both chlorine and hydroxyl groups on the quinoxaline ring
Propriétés
Numéro CAS |
7697-96-3 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
6-chloro-2,3-dimethylquinoxaline-5,8-diol |
InChI |
InChI=1S/C10H9ClN2O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3,14-15H,1-2H3 |
Clé InChI |
CUCQAVFSHRRKPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=C(C=C(C2=N1)O)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)

![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)







![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
